molecular formula C8H12O2 B8184582 2-Ethylcyclohexane-1,3-dione

2-Ethylcyclohexane-1,3-dione

Cat. No.: B8184582
M. Wt: 140.18 g/mol
InChI Key: CBYSZLTXXOKQQO-UHFFFAOYSA-N
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Description

2-Ethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 3 positions, and an ethyl group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione. One common method includes the reaction of cyclohexane-1,3-dione with ethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ethyl bromide in the presence of a base like potassium carbonate in acetonitrile.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted cyclohexane-1,3-dione derivatives.

Scientific Research Applications

2-Ethylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity by chelating essential metal cofactors. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

    2-Methylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.

    Cyclohexane-1,3-dione: Lacks the ethyl substituent, making it less sterically hindered.

    2-Phenylcyclohexane-1,3-dione: Contains a phenyl group, which significantly alters its chemical properties and reactivity.

Uniqueness: 2-Ethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity and interaction with other molecules, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-ethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSZLTXXOKQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Cyclohexanedione (10 g, 89.2 mmol), 40% aqueous CH3CHO (49.4 g, 445.9 mmol) were dissolved in methanol (40 mL) followed by addition of Hantzsch ester (22.7 g, 89.2 mmol) and pyridine (2.1 g, 18.74 mmol) under nitrogen. The resulting light yellow mixture was stirred at room temperature overnight, then concentrated to give crude product that was re-slurried in a mixture of CH2Cl2 (40 mL) and hexanes (60 mL) to furnish 2-ethyl-1,3-cyclohexanedione (8.6 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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